molecular formula C8H6I2O3 B12280195 Methyl 5-hydroxy-2,4-diiodobenzoate

Methyl 5-hydroxy-2,4-diiodobenzoate

Cat. No.: B12280195
M. Wt: 403.94 g/mol
InChI Key: SGRCZYSQYVHOBG-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2,4-diiodobenzoate is an organic compound with the molecular formula C8H6I2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by iodine atoms, and the carboxyl group is esterified with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-2,4-diiodobenzoate typically involves the iodination of methyl 5-hydroxybenzoate. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms are introduced at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2,4-diiodobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2,4-diiodobenzoic acid.

    Reduction: Formation of 5-hydroxy-2,4-diiodobenzyl alcohol.

    Substitution: Formation of 5-hydroxy-2,4-diazidobenzoate.

Scientific Research Applications

Methyl 5-hydroxy-2,4-diiodobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-2,4-diiodobenzoate involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with biological molecules, affecting their function. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-3,5-diiodobenzoate: Similar structure but with iodine atoms at different positions.

    Methyl 2-iodobenzoate: Contains only one iodine atom.

    Methyl 5-hydroxybenzoate: Lacks iodine atoms.

Uniqueness

Methyl 5-hydroxy-2,4-diiodobenzoate is unique due to the specific positioning of iodine atoms, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups further enhances its versatility in various reactions and applications.

Properties

Molecular Formula

C8H6I2O3

Molecular Weight

403.94 g/mol

IUPAC Name

methyl 5-hydroxy-2,4-diiodobenzoate

InChI

InChI=1S/C8H6I2O3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3

InChI Key

SGRCZYSQYVHOBG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1I)I)O

Origin of Product

United States

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